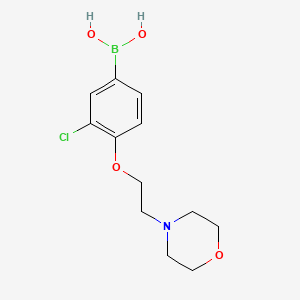

(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid

Description

(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 3-position and a 2-morpholinoethoxy group at the 4-position. Boronic acids are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors (e.g., β-lactamase inhibitors) and in Suzuki-Miyaura cross-coupling reactions . The chlorine substituent may influence electronic effects, while the morpholinoethoxy group could modulate pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name |

[3-chloro-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO4/c14-11-9-10(13(16)17)1-2-12(11)19-8-5-15-3-6-18-7-4-15/h1-2,9,16-17H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSGUFBFUFVYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN2CCOCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid typically involves the reaction of 3-chloro-4-(2-morpholinoethoxy)phenylboronic acid with appropriate boron reagents under controlled conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to monitor the product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Conversion to corresponding phenols or quinones.

Reduction: Formation of corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the primary applications of (3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid is in the development of anticancer agents. Research indicates that boronic acids can inhibit certain proteases and enzymes involved in cancer progression. For instance, studies have shown that this compound can act as an inhibitor of the proteasome, which is crucial for regulating protein degradation in cancer cells. The inhibition leads to apoptosis and reduced cell viability in various cancer cell lines, including breast and ovarian cancer models .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as tyrosinase, which is essential in melanin production. This inhibition can have implications for treating hyperpigmentation disorders and developing cosmetic products aimed at skin lightening. The structure-activity relationship (SAR) studies indicate that modifications to the boronic acid structure can enhance enzyme inhibitory activity, suggesting potential for tailored therapeutic applications .

Organic Electronics

In materials science, this compound has been explored for its role in organic electronic devices. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of organic semiconductors with desirable electronic properties. These materials are essential for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Polymer Chemistry

The compound's reactivity also makes it suitable for polymerization processes, where it can be used to create boron-containing polymers with unique properties. These polymers may exhibit enhanced thermal stability and mechanical strength, making them attractive for various industrial applications .

Anticancer Studies

A recent study evaluated the efficacy of this compound in inhibiting tumor growth in vivo. The results demonstrated significant tumor regression in treated mice compared to control groups, highlighting its potential as a therapeutic agent against specific cancer types .

Tyrosinase Inhibition Research

Another study focused on the compound's ability to inhibit tyrosinase activity. The investigation revealed that structural modifications could lead to increased inhibitory potency, suggesting a pathway for developing more effective skin-lightening agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Various derivatives have been synthesized and tested:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Morpholino group enhances solubility | High anticancer activity |

| (3-Chloro-4-(2-piperidinoethoxy)phenyl)boronic acid | Piperidino group shows moderate activity | Moderate enzyme inhibition |

| (3-Chloro-4-(2-ethylmorpholinoethoxy)phenyl)boronic acid | Ethyl group increases lipophilicity | Improved enzyme inhibition |

Mechanism of Action

The mechanism of action of (3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, resulting in the formation of the desired biaryl product. The boronic acid group plays a crucial role in stabilizing the intermediate species and enhancing the reaction’s efficiency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Bioactive Boronic Acids

Solubility and Reactivity

- Water/Lipid Solubility: Pyren-1-yl boronic acid (CAS 2377611-50-0) and [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid precipitate in RPMI medium, limiting their in vitro utility. In contrast, the morpholinoethoxy group in the target compound likely improves aqueous solubility . Phenyl boronic acid derivatives with triazole substituents (e.g., α-amido-β-triazolylethaneboronic acids) exhibit balanced solubility and enhanced cell penetration compared to purely aromatic analogs .

- Chemical Reactivity: Electron-withdrawing groups (e.g., Cl) on phenyl boronic acids reduce transmetallation efficiency in Suzuki-Miyaura reactions. For example, 4-chlorophenyl boronic acid achieves 75% conversion vs. 98% for unsubstituted phenyl boronic acid .

Key Research Findings

- Enzyme Inhibition: Boronic acids with chlorine and hydrophilic substituents (e.g., morpholinoethoxy) are hypothesized to inhibit β-lactamases by forming reversible covalent bonds with catalytic serine residues. The chlorine atom may stabilize the tetrahedral intermediate during enzyme inhibition . In silico studies suggest that substituent positioning (e.g., 3-Cl vs. 4-Cl) significantly impacts binding affinity to fungal histone deacetylases .

- The target compound’s morpholinoethoxy group may address this limitation .

Synthetic Utility :

- Boronic acid-functionalized cryogels (e.g., AG-alkyne@polymer-pBA) demonstrate ligand densities up to 0.057 mmol/g, highlighting the utility of boronic acids in material science. The target compound’s chlorine substituent could enhance binding specificity in such applications .

Biological Activity

(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in drug design and development.

The molecular structure of this compound includes a chloro-substituted phenyl ring and a morpholinoethoxy group, contributing to its unique reactivity and biological interactions. The compound's chemical formula is CHClBNO, and it has a molecular weight of 261.64 g/mol.

Research indicates that boronic acids can interact with various biological targets, including enzymes and receptors. The mechanism often involves the inhibition of proteases or modulation of signaling pathways. For instance, boronic acids have been shown to inhibit serine proteases by forming stable complexes with their active sites, thereby blocking substrate access .

Case Studies and Research Findings

- Insulin Interaction : A study explored the interaction between various boronic acids and insulin, utilizing computational modeling to predict binding affinities. The results indicated that certain boronic acids, including derivatives similar to this compound, exhibited promising binding energies and could stabilize insulin conformation .

- Anti-inflammatory Properties : Another investigation highlighted the potential of boronic acids in treating inflammatory diseases. The compound was evaluated for its ability to modulate inflammatory responses in cellular models, showing significant effects on cytokine production and immune cell activation .

- Cancer Therapeutics : Boronic acids have been implicated in cancer treatment strategies due to their ability to inhibit specific tumor-associated enzymes. Research has demonstrated that this compound can selectively target cancer cell metabolism pathways, leading to reduced proliferation rates in vitro .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClBNO |

| Molecular Weight | 261.64 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Biological Activity | Effect |

|---|---|

| Insulin Binding | High affinity |

| Anti-inflammatory | Modulates cytokine levels |

| Cancer cell proliferation | Inhibitory effect |

Safety and Toxicity

While the biological activity of this compound shows promise, safety assessments are critical. Preliminary toxicity studies suggest that at certain concentrations, the compound exhibits low toxicity in mammalian cell lines, although further studies are necessary to fully understand its safety profile in vivo .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare (3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential substitution and coupling reactions. For example, a nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) can undergo substitution with a morpholinoethanol derivative under alkaline conditions to introduce the morpholinoethoxy group . Subsequent boronation via Miyaura borylation (using bis(pinacolato)diboron and a palladium catalyst) is widely used. Reaction parameters such as pH, temperature, and catalyst loading (e.g., Pd(dppf)Cl₂ at 10 mol%) critically affect yield and purity .

Q. How can purity and structural integrity be validated for this boronic acid derivative?

- Methodological Answer : Analytical techniques include:

- HPLC-MS/MS : Detects impurities (e.g., carboxy or methyl-substituted phenylboronic acids) at sub-ppm levels, essential for pharmaceutical-grade synthesis .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., morpholinoethoxy group integration at δ ~3.5–4.5 ppm) .

- Elemental Analysis : Validates boron content (~1.4% by weight) and chlorine stoichiometry .

Q. What are the key applications of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The boronic acid moiety enables C–C bond formation with aryl halides. For example, coupling with halogenated BODIPY fluorophores under Pd catalysis (e.g., Pd(dppf)Cl₂) yields functionalized dyes for imaging studies. Optimizing ligand choice (e.g., SPhos) and solvent (THF/H₂O mixtures) enhances coupling efficiency .

Advanced Research Questions

Q. How does the morpholinoethoxy substituent influence the compound’s reactivity and stability in aqueous solutions?

- Methodological Answer : The morpholino group enhances solubility in polar solvents but may accelerate hydrolysis. Stability studies under varying pH (e.g., pH 7.4 vs. 2.0) and oxidative conditions (e.g., H₂O₂ exposure) are critical. NMR kinetic assays reveal that electron-donating substituents (e.g., morpholino) slow boronic ester hydrolysis compared to electron-withdrawing groups .

Q. What strategies mitigate boronic acid dimerization or protodeboronation during storage or reactions?

- Methodological Answer :

- Lyophilization : Store as a free acid under inert gas (Ar/N₂) to prevent dimerization .

- Stabilizing Agents : Add diols (e.g., pinacol) to form boronic esters, which resist protodeboronation. Relative diol affinity rankings (e.g., pinacol > neopentyl glycol) guide stabilizer selection .

- Low-Temperature Synthesis : Reduces side reactions during coupling steps .

Q. How can computational modeling predict mutagenicity or toxicity of boronic acid impurities in drug development?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity indices to identify mutagenic alerts (e.g., reactive boron centers). Coupled with LC-MS/MS validation, this ensures impurities (e.g., carboxy derivatives) remain below 1 ppm in APIs like Lumacaftor .

Q. What role does this compound play in stimuli-responsive drug delivery systems?

- Methodological Answer : The boronic acid forms dynamic esters with diols (e.g., glucose), enabling glucose-sensitive hydrogels. For example, phenyl boronic acid-functionalized polymers swell in hyperglycemic conditions, releasing insulin. Optimizing the morpholinoethoxy group’s pKa (~7.8) ensures responsiveness at physiological pH .

Q. How do oxidation rates of boronic esters derived from this compound correlate with biological activity?

- Methodological Answer : Oxidation kinetics (e.g., H₂O₂-induced conversion to phenol) are measured via NMR or UV-Vis. Faster oxidation (e.g., t₁/₂ = 5 min for 2,3-butanediol esters) correlates with enhanced ROS-scavenging activity in leukemia cells. clogP values predict membrane permeability, linking chemical stability to efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.